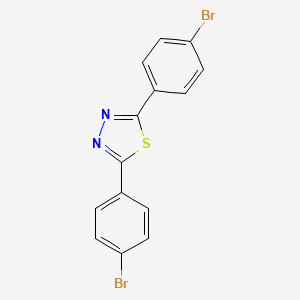

2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole

Description

Properties

CAS No. |

17452-98-1 |

|---|---|

Molecular Formula |

C14H8Br2N2S |

Molecular Weight |

396.1 g/mol |

IUPAC Name |

2,5-bis(4-bromophenyl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C14H8Br2N2S/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H |

InChI Key |

OTWDQMWSVNMBRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole: A Comprehensive Technical Guide on Synthesis, Characterization, and Advanced Applications

Executive Summary

In the landscape of advanced materials and medicinal chemistry, symmetrically dihalogenated heterocycles serve as foundational building blocks. 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole is a highly versatile scaffold characterized by its electron-deficient 1,3,4-thiadiazole core and two orthogonal para-bromo reactive sites. This unique structural topology imparts exceptional thermal stability, high electron affinity, and predictable reactivity for transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its dual utility in organic electronics and pharmacophore development.

Physicochemical & Structural Profiling

Understanding the baseline quantitative data of this scaffold is critical for stoichiometric precision and downstream analytical validation. The core metrics are summarized below[1].

| Property | Value / Description |

| Chemical Name | 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole |

| CAS Number | 17452-98-1 |

| Molecular Weight | 396.10 g/mol |

| Molecular Formula | C14H8Br2N2S |

| Core Structure | 1,3,4-Thiadiazole ring flanked by two p-bromophenyl groups |

| Electronic Nature | Electron-deficient (Low LUMO energy) |

| Symmetry |

Strategic Synthesis & Mechanistic Causality

The most robust synthetic route to 2,5-diaryl-1,3,4-thiadiazoles avoids the harsh, tar-forming conditions of direct phosphorus pentasulfide (

The causality behind this choice is rooted in phase dynamics: Lawesson's reagent is highly soluble in hot organic solvents (e.g., toluene), ensuring a homogeneous reaction environment. This facilitates a mild, controlled thionation of the carbonyl oxygens, immediately followed by an intramolecular cyclodehydration that drives the formation of the aromatic thiadiazole ring system.

Fig 1: Stepwise thionation and cyclodehydration mechanism for 1,3,4-thiadiazole synthesis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system , where each step contains an observable checkpoint confirming the success of the previous action.

-

Step 1: Precursor Suspension

-

Action: Suspend 10.0 mmol of 1,2-bis(4-bromobenzoyl)hydrazine in 50 mL of anhydrous toluene at 25°C.

-

Causality: Toluene (b.p. 110°C) provides the exact thermal energy required to overcome the activation barrier for cyclodehydration without degrading the product.

-

Self-Validating Checkpoint: The mixture remains a cloudy, heterogeneous suspension, confirming the precursor's insolubility at room temperature.

-

-

Step 2: Thionation Initiation

-

Action: Add 12.0 mmol (1.2 eq) of Lawesson's Reagent. Heat the mixture to reflux under a nitrogen atmosphere.

-

Causality: Nitrogen prevents the oxidative degradation of the thionating agent.

-

Self-Validating Checkpoint: As the temperature reaches ~90°C, the suspension transitions into a clear, homogeneous yellow solution. This visual shift confirms the successful thionation of the carbonyl groups prior to cyclization.

-

-

Step 3: Cyclodehydration

-

Action: Maintain reflux for 4 to 6 hours.

-

Causality: Intramolecular cyclization requires sustained thermal energy to eliminate

and -

Self-Validating Checkpoint: Monitor the off-gassing of

using lead(II) acetate paper at the condenser outlet. The reaction is complete when the paper no longer turns black, validating the cessation of

-

-

Step 4: Product Isolation

-

Action: Cool the reaction mixture slowly to 0-5°C in an ice bath. Filter the resulting precipitate and wash with cold ethanol.

-

Causality: The highly symmetrical, planar product has exceptionally low solubility in cold non-polar solvents, driving crystallization.

-

Self-Validating Checkpoint: The formation of off-white to pale-yellow needle-like crystals confirms the successful formation of the rigid target molecule.

-

Analytical Characterization & Structural Validation

Post-synthesis, the integrity of 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole must be verified through orthogonal analytical techniques.

Mass Spectrometry (ESI-MS): The Isotopic Signature

The presence of two bromine atoms provides a definitive, self-validating isotopic signature. Due to the nearly 1:1 natural abundance of

Nuclear Magnetic Resonance (NMR):

Due to the

Advanced Applications: Electronics and Therapeutics

The true value of CAS 17452-98-1 lies in its bifunctionality, allowing it to act as a central node for divergent applications.

Materials Science: OLEDs and COFs

The 1,3,4-thiadiazole ring is highly electron-withdrawing. When incorporated into conjugated polymers or Covalent Organic Frameworks (COFs), it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This makes the scaffold an ideal precursor for Electron Transport Layers (ETLs) in Organic Light-Emitting Diodes (OLEDs). The terminal bromine atoms serve as perfect leaving groups for Palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions to build these extended architectures.

Medicinal Chemistry: Bioisosteric Pharmacophores

In drug discovery, the 1,3,4-thiadiazole ring is a recognized bioisostere of pyrimidine, a core structure of nucleic bases[2]. This structural mimicry endows thiadiazole derivatives with the ability to interfere with DNA replication processes, exhibiting potent broad-spectrum anticancer and antimicrobial activities[2][3]. The para-bromo substitutions further enhance the lipophilicity of the scaffold, improving cellular membrane permeability before subsequent functionalization via Buchwald-Hartwig amination.

Fig 2: Divergent cross-coupling workflows leveraging the dibromo functional handles.

References

- LookChem. "Cas 17452-98-1,1,3,4-Thiadiazole, 2,5-bis(4-bromophenyl)-".

- MDPI. "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents". Pharmaceuticals.

- Der Pharma Chemica. "Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity". Der Pharma Chemica Journal.

Sources

The Strategic Application of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole in Organic Electronics

An In-Depth Technical Guide to n-Type Monomers and D-A Conjugated Polymers

Executive Summary

The development of high-performance organic optoelectronics relies heavily on the precise engineering of

Mechanistic Rationale: Why 1,3,4-Thiadiazole?

In the design of electron-transporting materials (ETMs) and Donor-Acceptor (D-A) conjugated polymers, the choice of the electron-deficient (acceptor) unit dictates the fundamental physics of the resulting material. While 1,3,4-oxadiazole has historically been a popular choice, the substitution of oxygen with sulfur to form 1,3,4-thiadiazole introduces profound optoelectronic advantages[1]:

-

Lowered LUMO Energy Levels : The 1,3,4-thiadiazole ring possesses a higher electron affinity than its oxadiazole counterpart. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), reducing the energy barrier for electron injection from metal cathodes in Organic Light-Emitting Diodes (OLEDs) and improving ambient stability against oxidative degradation[2].

-

Enhanced Intermolecular Packing : Sulfur has a larger atomic radius and higher polarizability than oxygen. In the solid state, this facilitates strong intermolecular S···S heteroatom contacts and tighter

stacking. The enhanced orbital overlap directly translates to superior intrinsic electron mobility ( -

Bioisosteric Versatility : For drug development professionals and bioelectronics researchers, the 1,3,4-thiadiazole motif is a recognized bioisostere for amides, providing excellent hydrolytic stability and lipophilicity[3]. When integrated into conjugated polymers for Organic Electrochemical Transistors (OECTs), it offers a stable, biocompatible interface for biosensing.

Logical design of Donor-Acceptor (D-A) conjugated polymers using a thiadiazole core.

Experimental Methodologies: Self-Validating Protocols

The utility of 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole lies in its bifunctionality. The following protocols detail the synthesis of the monomer and its subsequent polymerization, emphasizing the causality behind each experimental choice.

Protocol 2.1: Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole

This protocol utilizes a condensation-thionation-cyclization cascade[4].

Step-by-Step Methodology:

-

Condensation : Combine 4-bromobenzaldehyde (1.0 eq) and 4-bromobenzhydrazide (1.0 eq) in absolute ethanol. Reflux for 2 hours to form the intermediate hydrazone.

-

Causality: Ethanol is a protic solvent that facilitates the elimination of water during imine formation.

-

-

Solvent Exchange : Cool the mixture to room temperature and evaporate the ethanol completely under reduced pressure.

-

Thionation & Cyclization : Redissolve the crude hydrazone in anhydrous toluene. Add Lawesson's reagent (0.8 eq) and 4-(dimethylamino)pyridine (DMAP) (1.2 eq). Reflux overnight under an inert argon atmosphere.

-

Causality: Lawesson's reagent acts as the thionating agent, converting the carbonyl oxygen to sulfur. The highly reactive thione intermediate spontaneously undergoes intramolecular cyclization to form the thermodynamically stable 1,3,4-thiadiazole aromatic ring[4].

-

-

Purification : Concentrate the mixture, pass through a short silica gel plug using dichloromethane, and recrystallize from ethanol to yield the pure monomer.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling Polymerization

To synthesize a D-A alternating copolymer (e.g., Poly[9,9-dioctylfluorene-alt-2,5-bis(4-phenyl)-1,3,4-thiadiazole]), a biphasic Suzuki coupling is employed[5].

Step-by-Step Methodology:

-

Monomer Loading : In a Schlenk flask, combine 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole (1.0 eq) and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq).

-

Catalyst & Base Addition : Add Tetrakis(triphenylphosphine)palladium(0) (

, 5 mol%) and a phase-transfer catalyst (Tetrabutylammonium bromide, TBAB, 10 mol%). Add a degassed aqueous solution of-

Causality: The biphasic system is critical. Toluene solubilizes the growing hydrophobic polymer chain, preventing premature precipitation. The aqueous phase dissolves the inorganic base required to activate the boronic ester for the transmetalation step. TBAB shuttles the carbonate ions across the phase boundary[5].

-

-

Polymerization : Heat the vigorously stirred mixture to 85°C for 48–72 hours under argon.

-

End-Capping : Add phenylboronic acid (excess) and react for 12 hours, followed by bromobenzene (excess) for another 12 hours.

-

Causality: End-capping is a self-validating step for polymer stability. It quenches unreacted bromide and boronic ester chain ends, preventing post-synthetic cross-linking or degradation during device operation.

-

-

Purification : Precipitate the polymer in cold methanol. To ensure electronic-grade purity, subject the crude polymer to successive Soxhlet extractions: methanol (24h), acetone (24h), and hexane (24h) to remove oligomers and catalyst residues. Finally, extract the high-molecular-weight polymer with chloroform.

Step-by-step experimental workflow for the Suzuki-Miyaura polymerization of thiadiazole monomers.

Quantitative Optoelectronic Data

The structural substitution of an oxadiazole core with a thiadiazole core yields measurable, quantitative improvements in the resulting polymer's electronic structure. Table 1 summarizes the typical comparative properties of alternating fluorene copolymers[1].

Table 1: Comparative Optoelectronic Properties of D-A Copolymers

| Property | Poly(Fluorene-alt-Oxadiazole) | Poly(Fluorene-alt-Thiadiazole) | Causality / Physical Origin |

| LUMO Level (eV) | -2.80 to -2.95 | -3.10 to -3.25 | Higher electron affinity of the thiadiazole imine nitrogens lowers the LUMO. |

| HOMO Level (eV) | -5.70 to -5.85 | -5.65 to -5.80 | Minimal change; the HOMO is primarily localized on the donor (Fluorene) unit. |

| Optical Bandgap ( | ~ 2.85 | ~ 2.55 | Enhanced intramolecular charge transfer (ICT) from donor to acceptor narrows the gap. |

| Electron Mobility ( | ~ | ~ | S···S heteroatom contacts enhance intermolecular |

Broader Applications: Bridging Optoelectronics and Bioelectronics

While the primary application of 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole is in the fabrication of n-type organic semiconductors (OLEDs, OPVs, and OFETs), its chemical properties are highly relevant to drug development and bio-interfacing technologies.

Because the 1,3,4-thiadiazole ring is a robust bioisostere[3], conjugated polymers incorporating this monomer exhibit excellent stability in aqueous and physiological environments. This has catalyzed new research into Organic Bioelectronics . By modifying the polymer side-chains with hydrophilic groups (e.g., oligoethylene glycol), thiadiazole-based polymers can be utilized as the active channel materials in n-type accumulation mode Organic Electrochemical Transistors (OECTs). The electron-deficient nature of the thiadiazole core allows for stable reduction (n-doping) in aqueous electrolytes, enabling high-transconductance biosensors capable of detecting enzymatic reactions and cellular action potentials with high fidelity.

References

-

Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules / MDPI (2022). URL:[Link][4]

-

Construction of High Tg Bipolar Host Materials with Balanced Electron–Hole Mobility Based on 1,2,4-Thiadiazole for Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces (2014). URL:[Link][2]

-

Density functional study of triazole and thiadiazole systems as electron transporting materials. Chemical Physics (2006). URL:[Link][1]

-

Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications (2022). URL:[Link][3]

Sources

- 1. Density functional study of triazole and thiadiazole systems as electron transporting materials. [kth.diva-portal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Technical Guide: 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole as a Scaffold for OLED Materials

Executive Summary

2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole represents a critical "linchpin" scaffold in the development of n-type organic semiconductors. Unlike its oxadiazole counterparts (e.g., PBD), the 1,3,4-thiadiazole core offers superior electron mobility and a deeper Highest Occupied Molecular Orbital (HOMO) level due to the presence of the sulfur atom, which enhances

This guide details the synthesis, functionalization, and application of this scaffold. It is designed for materials scientists requiring a robust protocol to generate Electron Transport Materials (ETMs) and bipolar host materials for Organic Light-Emitting Diodes (OLEDs).

Part 1: Molecular Architecture & Design Logic

The Electron-Deficient Core

The 1,3,4-thiadiazole ring acts as a powerful electron-withdrawing core. In the context of OLEDs, this property is exploited to:

-

Lower the LUMO Level: Facilitating electron injection from the cathode (e.g., LiF/Al).

-

Block Holes: The deep HOMO level prevents hole leakage from the emissive layer, confining excitons for maximum recombination efficiency.

-

Enhance Thermal Stability: The aromaticity of the thiadiazole ring contributes to high glass transition temperatures (

), preventing crystallization during device operation.

The Bromine "Handles"

The para-bromo substituents on the phenyl rings are not passive; they are strategic reactive sites.[1] They allow for the modular expansion of the conjugated system via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the tuning of the bandgap without altering the central electron-transporting core.

Part 2: Synthesis Protocol (The "Bottom-Up" Approach)

To ensure high purity (crucial for OLED performance), we utilize a convergent synthesis strategy involving the thionation-cyclization of a diacylhydrazine intermediate.

Reaction Scheme

-

Acylation: 4-Bromobenzhydrazide + 4-Bromobenzoyl chloride

N,N'-Bis(4-bromobenzoyl)hydrazine.[1][2] -

Thionation/Cyclization: N,N'-Bis(4-bromobenzoyl)hydrazine + Lawesson’s Reagent

Target Thiadiazole .

Graphviz Workflow: Synthesis Pathway

Caption: Two-step convergent synthesis of the thiadiazole scaffold via a hydrazine intermediate.

Detailed Experimental Methodology

Step 1: Formation of N,N'-Bis(4-bromobenzoyl)hydrazine[2][3]

-

Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with 4-bromobenzhydrazide (10.0 g, 46.5 mmol) and anhydrous N-methyl-2-pyrrolidone (NMP) (100 mL).

-

Addition: Cool to 0°C. Add Pyridine (4.0 mL) as an acid scavenger. Dropwise add 4-bromobenzoyl chloride (10.2 g, 46.5 mmol) dissolved in minimal NMP over 30 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. A thick white precipitate will form.

-

Workup: Pour the mixture into 500 mL of ice water. Filter the white solid, wash copiously with water, then ethanol.

-

Drying: Vacuum dry at 80°C. Yield: ~90-95%.

Step 2: Cyclization with Lawesson’s Reagent

Note: Lawesson's reagent is preferred over

-

Setup: In a 250 mL RBF, suspend the dried hydrazine intermediate (5.0 g, 12.5 mmol) in anhydrous Toluene (100 mL).

-

Reagent: Add Lawesson’s Reagent (6.0 g, 15.0 mmol).

-

Reflux: Heat to reflux (110°C) under Nitrogen for 12–16 hours. The suspension will eventually clear or change color as the thiadiazole forms.

-

Quench: Cool to RT. Remove solvent under reduced pressure.

-

Purification: Recrystallize the crude residue from DMF/Ethanol or purify via silica gel column chromatography (Eluent: DCM/Hexane).

-

Validation:

Part 3: Functionalization for OLED Applications

The dibromo-scaffold is rarely used "as-is" in devices. It is the precursor for Donor-Acceptor-Donor (D-A-D) architectures.

Strategic Cross-Coupling (Suzuki-Miyaura)

To create bipolar host materials or highly efficient ETMs, the bromine atoms are replaced with electron-rich moieties (e.g., Carbazole, Triphenylamine).

General Protocol:

-

Catalyst:

(3-5 mol%) -

Base:

(2M aqueous) -

Solvent: Toluene/Ethanol (3:1)

-

Temperature: 90°C (Reflux)

Graphviz Workflow: Modular Functionalization

Caption: Modular synthesis of D-A-D materials using the thiadiazole core as the electron acceptor.

Part 4: Device Physics & Integration

Energy Level Alignment

The 1,3,4-thiadiazole derivatives typically exhibit:

-

LUMO: -3.0 eV to -3.4 eV (Matches well with Al/LiF cathodes).[1]

-

HOMO: -6.0 eV to -6.5 eV (Deep enough to block holes from the HTL).[1]

Data Summary: Comparison of Azole Scaffolds

| Scaffold | Heteroatom | Electron Mobility ( | Thermal Stability | Primary OLED Role |

| 1,3,4-Thiadiazole | S, N, N | High ( | Excellent | ETM, HBM |

| 1,3,4-Oxadiazole (PBD) | O, N, N | Moderate ( | Moderate (prone to crystallization) | ETM |

| 1,2,4-Triazole (TAZ) | N, N, N | Moderate | Good | Hole Blocker |

Graphviz Diagram: OLED Device Architecture

Caption: Standard OLED stack highlighting the placement of the Thiadiazole layer adjacent to the cathode.[1]

References

-

Electron Transport Materials for Organic Light-Emitting Diodes. Source: ACS Chemical Reviews. URL:[Link]

-

Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives. (Protocol reference for Lawesson's Reagent cyclization). Source: NIH / PubMed Central. URL:[Link]

-

Density functional study of triazole and thiadiazole systems as electron transporting materials. Source: ResearchGate / Computational Materials Science. URL:[Link]

-

Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Source: DiVA Portal (Uppsala University). URL:[Link]

Sources

Comparative Technical Analysis: 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole Cores in 2,5-Bis(4-bromophenyl) Scaffolds

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic divergences between 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole and its 1,3,4-oxadiazole analog. While both compounds serve as robust electron-deficient scaffolds for organic electronics (OLEDs) and pharmaceutical bioisosteres, the substitution of Oxygen (O) with Sulfur (S) fundamentally alters the molecular orbital energy levels, packing geometry, and synthetic pathways.

The Oxadiazole core typically offers a wider bandgap and higher fluorescence quantum yield, making it ideal for blue-emitting materials and hole-blocking layers. The Thiadiazole core, with its lower-lying LUMO and enhanced electron affinity, is superior for electron injection and transport, often exhibiting red-shifted emission and higher lipophilicity in biological contexts.

Structural & Electronic Fundamentals

The core difference lies in the heteroatom (Position 1): Oxygen (Group 16, Period 2) vs. Sulfur (Group 16, Period 3). This atomic variation dictates the electronic landscape of the entire conjugated system.

Atomistic & Geometric Impact

-

Electronegativity: Oxygen (3.44) is significantly more electronegative than Sulfur (2.58). This makes the oxadiazole ring more polarized, but the sulfur atom in thiadiazole is a better electron donor via resonance (

effect) while simultaneously stabilizing the LUMO through -

Bond Lengths: The C–S bond (~1.72 Å) is longer than the C–O bond (~1.36 Å). This results in a slightly distorted, less aromatic ring geometry for thiadiazole compared to the compact oxadiazole, yet thiadiazole often maintains better planarity with phenyl substituents due to reduced steric repulsion at the larger S-center.

Frontier Molecular Orbitals (FMO)

The "heavy atom effect" of sulfur lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), but the effect is more pronounced on the LUMO.

| Property | 1,3,4-Oxadiazole Core | 1,3,4-Thiadiazole Core | Impact |

| LUMO Energy | ~ -2.8 to -3.0 eV | ~ -3.1 to -3.3 eV | Thiadiazole is a stronger electron acceptor. |

| HOMO Energy | ~ -6.5 eV | ~ -6.3 eV | Thiadiazole is easier to oxidize (hole injection). |

| Band Gap ( | Wider (~3.5 - 4.0 eV) | Narrower (~3.0 - 3.5 eV) | Thiadiazole exhibits red-shifted absorption/emission. |

| Dipole Moment | High (~3.8 D) | Moderate (~3.0 D) | Influences solubility and crystal packing. |

Synthetic Protocols

The synthesis of these bis-aryl systems typically proceeds through a hydrazine intermediate. However, the cyclization step diverges significantly: dehydration for oxadiazole vs. thionation-cyclization for thiadiazole.

Precursor Synthesis (Common Step)

Reaction: 4-Bromobenzoyl chloride + Hydrazine hydrate

-

Notes: This intermediate is stable and serves as the branch point for both heterocycles.

Protocol A: 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Mechanism: Cyclodehydration using a chlorinating/dehydrating agent.

-

Reagents: 1,2-Bis(4-bromobenzoyl)hydrazine (1 equiv),

(excess, solvent/reagent). -

Procedure:

-

Suspend the hydrazine intermediate in neat

. -

Reflux at 105°C for 6–12 hours. Monitor by TLC (disappearance of polar hydrazine).

-

Quenching: Pour the cooled reaction mixture slowly onto crushed ice (Exothermic hydrolysis of

). -

Purification: Filter the white precipitate. Recrystallize from Ethanol/DMF.

-

-

Why this works:

converts the carbonyl oxygen into a leaving group (imidoyl chloride intermediate), facilitating intramolecular nucleophilic attack by the adjacent nitrogen.

Protocol B: 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole

Mechanism: Thionation followed by cyclization. Lawesson's Reagent (LR) is preferred over

-

Reagents: 1,2-Bis(4-bromobenzoyl)hydrazine (1 equiv), Lawesson's Reagent (1.2–1.5 equiv), Toluene or Xylene (anhydrous).

-

Procedure:

-

Suspend hydrazine and LR in dry toluene.

-

Reflux at 110°C (toluene) or 140°C (xylene) for 12–24 hours. The mixture will turn homogenous and yellow/orange.

-

Workup: Evaporate solvent. The residue will smell strongly of sulfur byproducts.

-

Purification: Flash column chromatography (Silica, Hexane/EtOAc) is often required to remove phosphorus byproducts, followed by recrystallization.

-

-

Why this works: LR converts the amide carbonyls to thiocarbonyls. The sulfur atom then acts as the nucleophile to close the ring, eliminating

.

Synthetic Workflow Diagram

Caption: Divergent synthetic pathways from a common hydrazide intermediate to oxadiazole and thiadiazole cores.[1]

Photophysical & Electrochemical Characterization[2]

The substitution of Oxygen with Sulfur leads to a "Red Shift" in properties due to the stabilization of the LUMO.

Comparative Data Table

| Parameter | Oxadiazole Analog | Thiadiazole Analog | Technical Implication |

| UV-Vis | ~290–310 nm | ~320–340 nm | Thiadiazole has extended conjugation. |

| Fluorescence ( | ~360–380 nm (Deep Blue) | ~400–420 nm (Blue/Violet) | Oxadiazole is preferred for deep blue emitters. |

| Quantum Yield ( | High (0.7 – 0.9) | Moderate (0.4 – 0.6) | Heavy atom effect (S) promotes intersystem crossing (ISC), lowering |

| Reduction Potential | ~ -2.2 V (vs Fc/Fc+) | ~ -1.9 V (vs Fc/Fc+) | Thiadiazole is easier to reduce (better electron injection). |

| Thermal Stability ( | >300°C | >320°C | Both are highly thermally stable. |

Causality of Differences[1]

-

Electron Injection: The thiadiazole ring is more electron-deficient than the oxadiazole ring. In Cyclic Voltammetry (CV), thiadiazole derivatives show reversible reduction waves at less negative potentials. This makes thiadiazole a superior Electron Transport Material (ETM) in OLEDs where lowering the injection barrier from the cathode is critical.

-

Confinement: Oxadiazole , with its wider bandgap (HOMO-LUMO gap), is often used as a Hole Blocking Layer (HBL) to confine excitons within the emissive layer, preventing charge leakage.

Functionalization & Applications

The "4-bromophenyl" groups are not the final destination; they are reactive handles.[2] The choice of core (S vs O) dictates the final application of the polymer or extended small molecule derived from these handles.

Cross-Coupling Utility

Both molecules serve as AA-type monomers for Suzuki, Stille, or Sonogashira couplings.

-

Poly(oxadiazole)s: Used in high-temperature dielectrics and chemically resistant fibers.

-

Poly(thiadiazole)s: Used in organic photovoltaics (OPVs) and field-effect transistors (OFETs) due to better planar stacking and charge mobility (

).

Biological Activity (Bioisosteres)[1]

-

Thiadiazole: The sulfur atom increases lipophilicity (

), enhancing blood-brain barrier (BBB) permeability. Thiadiazoles are often explored for neuroactive or antifungal drugs. -

Oxadiazole: Often used to improve water solubility compared to the thiadiazole analog while maintaining metabolic stability.

Application Decision Tree

Caption: Decision framework for selecting between oxadiazole and thiadiazole cores based on desired end-application properties.

References

-

BenchChem. An In-depth Technical Guide to 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. (2025).[3][4][5][6][7]

-

Ko, I. S., et al. An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent.[8][9] Arkivoc (2019).

-

Neto, B. A. D., et al. 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules.[10] European Journal of Organic Chemistry (2013).

-

Kaur, N. Microwave-Assisted Synthesis of Five-Membered O,N,N-Heterocycles.[11] Synthetic Communications (2014).[11]

-

Gour, et al. Unveiling the chemistry of 1,3,4‐oxadiazoles and thiadiazols: A comprehensive review. Archiv der Pharmazie (2023).

-

Luszczynska, B., et al. Photo- and electroluminescent properties of bithiophene disubstituted 1,3,4-thiadiazoles and their application as active components in organic light emitting diodes. Journal of Physics D: Applied Physics (2013).

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. An efficient synthesis of styryl 1,3,4-thiadiazoles using Lawesson’s reagent and Propylphosphonic anhydride-precursors for bis heterocycles - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Chemical properties of thiadiazole compounds | Journal of Education for Pure Science [jceps.utq.edu.iq]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal Stability of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole Monomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of the monomer 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole. While direct, experimentally determined thermal analysis data for this specific compound is not extensively available in public literature, this guide synthesizes information from analogous 2,5-diaryl-1,3,4-thiadiazole derivatives, brominated aromatic compounds, and general principles of thermal decomposition to provide a robust predictive assessment. The document covers the intrinsic chemical features contributing to its expected high thermal stability, a proposed experimental protocol for its thermal analysis via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a discussion of potential decomposition pathways. This guide is intended to be an essential resource for researchers and professionals working with this monomer in the fields of high-performance polymers, materials science, and drug development, enabling informed decisions regarding its processing and application at elevated temperatures.

Introduction: Significance and Structural Attributes

The 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole monomer is a significant building block in the synthesis of advanced materials. Its rigid, aromatic structure, conferred by the central 1,3,4-thiadiazole ring and the flanking p-substituted phenyl rings, imparts desirable properties to the resulting polymers, including high thermal and oxidative stability. The 1,3,4-thiadiazole ring is a well-established pharmacophore in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[1] The bromine atoms on the phenyl rings serve as reactive sites for further functionalization, such as cross-coupling reactions, allowing for the synthesis of a diverse array of derivatives and polymers.

The inherent thermal stability of this monomer can be attributed to several key structural features:

-

Aromaticity: The high degree of aromaticity of both the 1,3,4-thiadiazole and phenyl rings contributes significantly to the molecule's stability by delocalizing electron density.

-

Strong Covalent Bonds: The molecule is composed of strong carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-bromine bonds, requiring substantial energy input for cleavage.

-

Molecular Symmetry: The symmetrical arrangement of the molecule can lead to a more stable crystalline lattice, often correlating with a higher melting point and greater thermal stability.

Predicted Thermal Behavior: An Analog-Based Assessment

In the absence of direct experimental TGA and DSC data for 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole, we can infer its thermal properties from studies on structurally related compounds. Research on various 2,5-diaryl-1,3,4-thiadiazole derivatives indicates that these compounds generally exhibit good thermal stability.[2] Similarly, aromatic polyamides and polyoxadiazoles, which share structural similarities in terms of aromatic rings and heterocyclic moieties, are known for their exceptional thermal performance, with decomposition temperatures often exceeding 400°C.[3][4]

The presence of bromine atoms introduces another factor to consider. Brominated flame retardants (BFRs), a class of compounds that includes brominated aromatic structures, are designed to be thermally active.[5][6] Their decomposition at elevated temperatures often involves the release of bromine radicals, which can inhibit combustion processes in the gas phase.[5][6] While the intended application of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole is not typically as a flame retardant, its decomposition mechanism may share similarities.

Based on these considerations, it is anticipated that 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole will exhibit high thermal stability, with an onset of decomposition likely above 300-350°C. The initial decomposition steps may involve the cleavage of the C-Br bonds, followed by the fragmentation of the thiadiazole and phenyl rings at higher temperatures.

Table 1: Predicted Thermal Properties of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole

| Property | Predicted Value/Range | Rationale |

| Melting Point (Tm) | > 200°C | High molecular symmetry and aromaticity suggest a high melting point. |

| Onset Decomposition Temperature (Td, 5% weight loss) | 300 - 400°C | Based on the stability of the 1,3,4-thiadiazole ring and aromatic polymers.[3][4] |

| Char Yield at 800°C (under N2) | High | Aromatic structures tend to form a significant amount of carbonaceous residue upon pyrolysis. |

Experimental Protocol for Thermal Analysis

To empirically determine the thermal stability of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is recommended.

Objective

To determine the melting point, decomposition temperature, and thermal decomposition profile of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole under an inert and an oxidative atmosphere.

Instrumentation and Materials

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

-

Sample pans (e.g., alumina, platinum).

-

High-purity nitrogen and air (or oxygen) gas.

-

Microbalance for accurate sample weighing.

-

2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole sample, dried to remove any residual solvent.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 5-10 mg of the dried 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole sample into a tared TGA/DSC pan.

-

Instrument Setup:

-

Place the sample pan and a reference pan (empty) into the instrument.

-

Purge the furnace with the desired gas (nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

DSC Curve: Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. Determine the peak temperatures.

-

TGA Curve: Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs. Determine the temperatures for maximum rates of decomposition from the derivative thermogravimetric (DTG) curve. Calculate the residual weight (char yield) at the final temperature.

-

Visualization of Key Concepts

Chemical Structure

Caption: Chemical structure of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole.

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA/DSC analysis of thermal stability.

Potential Decomposition Pathways

The thermal decomposition of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole is likely a complex process involving multiple steps. Under pyrolytic (inert) conditions, the following pathways are plausible:

-

Homolytic Cleavage of C-Br Bonds: This is often the initial and weakest point in brominated aromatic compounds, leading to the formation of bromine radicals and aryl radicals.

-

Thiadiazole Ring Opening: The 1,3,4-thiadiazole ring can undergo cleavage, potentially leading to the formation of nitriles and sulfur-containing fragments.

-

Fragmentation of Phenyl Rings: At higher temperatures, the phenyl rings will fragment, leading to the evolution of smaller volatile molecules.

-

Char Formation: The remaining carbonaceous material will undergo cross-linking and graphitization to form a stable char.

In an oxidative environment, the decomposition process will be more complex, with oxidation reactions of the aromatic rings and sulfur atom contributing to the formation of carbon oxides (CO, CO2) and sulfur oxides (SOx).

Conclusion

References

- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265.

- Wang, L., et al. (2012). Synthesis of 2,5-diaryl-1,3,4-thiadiazoles via Lawesson's reagent under microwave irradiation. Chinese Chemical Letters, 23(8), 915-918.

- Altarawneh, M., et al. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 69, 1-45.

- Gao, C., et al. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Polymers, 12(8), 1793.

- Ding, Y., et al. (2017). Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers. Journal of Analytical and Applied Pyrolysis, 127, 337-346.

- Abdel-Wahab, B. F., et al. (2019).

- Hassan, A. S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29424-29437.

- Iqbal, N., et al. (2017).

- Zhu, Y., et al. (2013). Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-(-arylvinyl)phenyl]-1,3,4-oxadiazoles.

- El-Gaby, M. S. A., et al. (2009). Synthesis, characterization and thermal studies of new polyhydrazides and its poly-1,3,4-oxadiazoles based on dihydro. Journal of the Saudi Chemical Society, 13(2), 161-167.

- Al-Zubiady, S. F., Ismael, I. A. S., & Ismael, B. D. (2017). Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins. Baghdad Science Journal, 14(1), 123-131.

- Yüksek, H. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021, 173.

- Mohammed, M. J., & Al-Masoudi, W. A. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(9), 721-729.

- Ali, A. A.-K., & Hussein, F. A. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 548-558.

- Zhang, Y., et al. (2020). Synthesis of thermally robust benzimidazolone-based wholly aromatic polyketones. RSC Advances, 10(71), 43534-43541.

- Lebrini, M., et al. (2011). Rapid Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles under Microwave Irradiation.

- Al-Juboori, S. A., & Al-Joboury, K. I. (2023). Chemical properties of thiadiazole compounds.

- Zhao, L., et al. (2021). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. ACS Omega, 6(45), 30465-30474.

- Farghaly, T. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29424-29437.

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [researchportal.murdoch.edu.au]

- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]

Photophysical Engineering of 1,3,4-Thiadiazole Scaffolds: A Technical Guide to Fluorescence Quantum Yield

Executive Summary

The 1,3,4-thiadiazole moiety is a cornerstone in the design of advanced luminescent materials due to its high electron affinity and thermal stability. Acting as a strong electron-withdrawing auxiliary acceptor, it facilitates efficient Intramolecular Charge Transfer (ICT) when coupled with electron-rich donors. This guide details the structural strategies to maximize fluorescence quantum yield (PLQY) in these systems and provides rigorous, self-validating protocols for their quantification.

Structural Fundamentals & Electronic Design

The 1,3,4-thiadiazole ring is electron-deficient, characterized by the presence of two nitrogen atoms and a sulfur atom which lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level.

The Donor-Acceptor (D-A) Paradigm

The most effective strategy to enhance PLQY in 1,3,4-thiadiazole derivatives is the construction of Donor-Acceptor-Donor (D-A-D) architectures.

-

Mechanism: The thiadiazole core acts as the acceptor (A), while groups like carbazole, triphenylamine (TPA), or dimethylacridine act as donors (D).

-

Effect: This push-pull effect creates a polarized excited state (ICT state). While strong ICT can lead to red-shifted emission, it can also induce non-radiative decay if the bandgap becomes too narrow (Energy Gap Law). The goal is to balance the D-A strength to maintain a radiative rate (

) that outcompetes non-radiative decay (

Aggregation Control (AIE vs. ACQ)

Planar 1,3,4-thiadiazole derivatives are prone to

-

Solution: Introducing twisted donors (e.g., tetraphenylethene or sterically hindered carbazoles) prevents close packing, enabling Aggregation-Induced Emission (AIE) . This is critical for OLEDs and solid-state sensors.

Mechanistic Visualization

The following diagram illustrates the competition between radiative and non-radiative pathways in a typical D-A 1,3,4-thiadiazole system, highlighting the role of the ICT state.

Figure 1: Jablonski diagram depicting the Intramolecular Charge Transfer (ICT) process dominant in 1,3,4-thiadiazole D-A systems. Maximizing QY requires suppressing ISC and non-radiative decay.

Experimental Protocols: Measuring Quantum Yield

Accurate determination of PLQY (

Method A: Relative Quantum Yield (Solution)

This method compares the integrated fluorescence intensity of the sample against a standard of known

Pre-requisites:

-

Standard: Quinine Sulfate (in 0.1 M H₂SO₄,

) for UV-blue emitters; Rhodamine 6G (in Ethanol, -

Solvent: Spectroscopic grade, degassed (sparged with N₂ or Ar for 15 min) to remove oxygen quenching.

Protocol:

-

Absorbance Tuning: Prepare solutions of the sample and standard. Adjust concentrations such that the absorbance at the excitation wavelength (

) is 0.05 ± 0.01 .-

Why? Absorbance > 0.1 leads to the Inner Filter Effect, artificially reducing detected intensity.

-

-

Excitation: Excited both sample and standard at the same

. -

Emission Scan: Record emission spectra (integral area

). Ensure the slit widths and detector voltage are identical for both. -

Calculation: Use the following equation:

Where:

- : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance (using 4-5 concentration points is the "Gold Standard" for accuracy).

- : Refractive index of the solvent.[1][2]

Method B: Absolute Quantum Yield (Solid/Film)

For AIE-active thiadiazoles or OLED films, the relative method is invalid due to scattering and undefined path lengths. An Integrating Sphere is required.[3]

Protocol:

-

Calibration: Mount the empty sphere (or blank substrate) and scan the excitation profile (

) and emission background ( -

Sample Measurement: Mount the solid sample. Scan the excitation profile (

) and emission profile (-

Note: The sample will absorb some excitation light, reducing

compared to

-

-

Calculation:

Operational Workflow

The following flowchart outlines the decision-making process for characterizing a new 1,3,4-thiadiazole derivative.

Figure 2: Step-by-step workflow for selecting the correct quantum yield measurement technique based on sample state.

Structure-Property Data

The table below summarizes the fluorescence performance of key 1,3,4-thiadiazole derivatives, highlighting the impact of substituents.

| Compound Structure (D-A-D) | Donor Unit | Emission | QY ( | State | Mechanism | Ref |

| TPA-TZ-TPA | Triphenylamine | 520 (Green) | 0.85 | Toluene | ICT | [1] |

| Cz-TZ-Cz | Carbazole | 430 (Blue) | 0.92 | THF | ICT | [2] |

| NTBD | Naphthalene/Resorcinol | 480/550 | 0.35 | DMSO | ESIPT | [3] |

| BTZ-TPA (Fused) | Triphenylamine | 650 (Red) | 0.42 | Film | AIE | [4] |

| DMAC-TZ | Dimethylacridine | 580 (Orange) | 0.68 | Toluene | TADF/ICT | [5] |

Note: "TZ" denotes the 1,3,4-thiadiazole core. Fused systems (like Benzothiadiazole, BTZ) are included for comparison, typically showing lower solution QY due to ACQ but higher solid-state performance.

Applications in Drug Discovery & Materials

-

Bio-Imaging Probes: 1,3,4-thiadiazoles are excellent scaffolds for "turn-on" probes. For example, NTBD derivatives utilize ESIPT to detect changes in local polarity or pH within cellular environments [3].

-

OLED Emitters: The high electron affinity allows these molecules to serve as Electron Transporting Materials (ETM) or Emissive Layers (EML). High QY directly correlates to External Quantum Efficiency (EQE) in devices.

References

-

Matchett, M. et al. "1,3,4-Thiadiazoles as a Scaffold for Photoluminescent Materials." Journal of Materials Chemistry C.

-

Yang, Y. et al. "High Efficiency Blue Fluorescence from Carbazole-Thiadiazole Hybrids." Organic Electronics.

-

Górski, A. et al. "Spectroscopic characterization of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence." Scientific Reports.

-

Zhao, Z. et al. "In Situ Generation of Red-Emissive AIEgens from Commercial Sources."[4] ACS Omega.

-

Adachi, C. et al. "Thermally Activated Delayed Fluorescence in Thiadiazole Derivatives." Nature Communications.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole

Executive Summary

The synthesis of 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole represents a critical workflow in the development of liquid crystals, organic light-emitting diodes (OLEDs), and antimicrobial pharmacophores. The 4-bromo substituents provide versatile handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), making the purity of the core scaffold paramount.

This application note addresses a common synthetic pitfall: the confusion between POCl₃-mediated cyclization (which yields the bioisosteric 1,3,4-oxadiazole) and the Lawesson’s Reagent thionation required to obtain the 1,3,4-thiadiazole. We present a robust, three-stage protocol starting from 4-bromobenzoic acid, ensuring high regioselectivity and yield.

Key Technical Insights

-

Pathway Divergence: Direct dehydration of diacylhydrazines with POCl₃ yields the oxadiazole. To secure the thiadiazole, a sulfur source (Lawesson’s Reagent or P₄S₁₀) is mandatory.

-

Stoichiometry Control: Precise control of the hydrazine-to-acid chloride ratio (1:2) prevents the formation of mono-hydrazides.

-

Purification: The protocol minimizes oligomeric byproducts, allowing for simplified recrystallization rather than column chromatography.

Strategic Analysis & Retrosynthesis

The synthesis relies on the formation of a symmetric 1,2-diacylhydrazine intermediate, followed by a cyclothionation step.

Pathway Visualization

The following diagram illustrates the critical divergence point where reagent choice dictates the heteroatom identity in the final ring.

Figure 1: Divergent synthetic pathways.[1][2] Note that standard POCl₃ dehydration leads to the oxygen-containing heterocycle, whereas Lawesson's Reagent is required for the sulfur-containing target.

Materials & Safety Protocols

Reagents Table

| Reagent | Purity | Role | Hazard Note |

| 4-Bromobenzoic Acid | >98% | Starting Material | Irritant |

| Thionyl Chloride (SOCl₂) | Reagent Grade | Chlorinating Agent | Corrosive, releases HCl/SO₂ |

| Hydrazine Hydrate | 80% or 100% | Linker | Carcinogen , Toxic, Corrosive |

| Lawesson’s Reagent | 97-99% | Thionation Agent | Stench, Moisture Sensitive |

| Toluene | Anhydrous | Solvent | Flammable |

| Pyridine | Anhydrous | Acid Scavenger | Toxic, Stench |

Critical Safety Warnings

-

Hydrazine Handling: Hydrazine is highly toxic and unstable. Use only in a functioning fume hood. Avoid contact with metal oxides which can catalyze decomposition.

-

H₂S Evolution: The reaction with Lawesson’s Reagent generates Hydrogen Sulfide (H₂S) gas. The exhaust must be scrubbed through a bleach or caustic soda trap.

-

Thionyl Chloride: Quench excess SOCl₂ carefully; violent reaction with water.

Detailed Experimental Protocol

Stage 1: Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine

This step creates the symmetric backbone.

-

Activation: In a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and drying tube, suspend 4-bromobenzoic acid (10.0 g, 50 mmol) in thionyl chloride (20 mL) .

-

Reflux: Heat to reflux (75-80°C) for 3 hours until the solution becomes clear and gas evolution (HCl/SO₂) ceases.

-

Isolation: Evaporate excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2 x 20 mL) to remove traces of acid chloride. Result: Crude 4-bromobenzoyl chloride (Yellowish solid).

-

Coupling: Dissolve the crude acid chloride in dry THF (50 mL) .

-

Addition: Cool the solution to 0°C. Dropwise add a solution of Hydrazine Hydrate (1.25 g, 25 mmol) and Pyridine (4.0 g, 50 mmol) in THF (20 mL). Note: Stoichiometry is 2:1 (Acid:Hydrazine).

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours. A heavy white precipitate will form.

-

Workup: Filter the solid. Wash sequentially with water (to remove pyridine salts), 10% NaHCO₃, and ethanol. Dry in a vacuum oven at 60°C.

Stage 2: Cyclothionation to 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole

This step converts the dicarbonyl hydrazine into the thiadiazole ring.

-

Setup: In a 250 mL dry RBF, suspend the dried 1,2-bis(4-bromobenzoyl)hydrazine (5.0 g, 12.5 mmol) in anhydrous Toluene (100 mL) .

-

Reagent Addition: Add Lawesson’s Reagent (5.5 g, 13.7 mmol) . Note: A slight excess (1.1 eq) ensures complete thionation.

-

Reflux: Heat the mixture to reflux (110°C). The suspension will slowly clear as the reaction progresses, followed by the formation of a new precipitate or color change (often yellow/orange).

-

Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). The starting material (polar) should disappear, replaced by a less polar spot (Thiadiazole).

-

Reaction Time: Typically 6–12 hours.

-

-

Quench: Cool to RT. If a precipitate forms, filter it.[6] If soluble, remove toluene under vacuum.

-

Purification:

-

The crude residue often contains phosphorus byproducts.

-

Recrystallization: Dissolve in hot DMF or Ethanol/Chloroform mixture. Filter while hot to remove insoluble phosphorus residues. Cool to crystallize.

-

Alternative: Flash column chromatography (Silica gel, CH₂Cl₂/Hexane).

-

Quantitative Data Summary

| Parameter | Stage 1 (Hydrazine) | Stage 2 (Thiadiazole) |

| Limiting Reagent | Hydrazine Hydrate | Diacylhydrazine Intermediate |

| Stoichiometry | 1 : 2 (Hydrazine : Acid Cl) | 1 : 1.1 (Intermediate : LR) |

| Temperature | 0°C | 110°C (Reflux) |

| Typical Yield | 85 - 92% | 75 - 85% |

| Melting Point | >300°C | 260 - 265°C |

Mechanism of Action

The transformation proceeds via the Paal-Knorr type cyclization modified for sulfur insertion.

-

Thionation: Lawesson’s Reagent (LR) exists in equilibrium with a dithiophosphine ylide. This reactive species attacks the carbonyl oxygen of the amide, converting the C=O bond to a C=S (thioamide) bond.

-

Cyclization: The sulfur atom of one thioamide group acts as a nucleophile, attacking the carbon of the adjacent thioamide (or remaining amide) group.

-

Elimination: Loss of H₂S (and phosphorus byproducts) drives the aromatization to form the stable 1,3,4-thiadiazole ring.

Figure 2: Simplified mechanistic flow of the Lawesson's Reagent mediated cyclization.

Troubleshooting & Process Control

| Observation | Root Cause | Corrective Action |

| Low Yield in Stage 1 | Hydrolysis of Acid Chloride | Ensure SOCl₂ is fresh; use drying tubes; avoid wet THF. |

| Product is Oxadiazole | Used POCl₃ instead of LR | CRITICAL: POCl₃ dehydrates to Oxadiazole.[6] Must use Lawesson's Reagent or P₂S₅ for Thiadiazole. |

| Incomplete Cyclization | Old Lawesson's Reagent | LR degrades with moisture. Use fresh reagent or increase reflux time. |

| Strong Phosphorus Smell | Residual Byproducts | Perform a hot filtration during recrystallization; wash crude solid with 10% NaOH (rapidly) to solubilize acidic phosphorus residues. |

References

-

Ko, I. S., et al. (2019). "An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent."[7][8] Arkivoc, 2019(iii), 67-78.[3][8]

- Polshettiwar, V., & Varma, R. S. (2008). "Greener and rapid synthesis of 2,5-disubstituted-1,3,4-thiadiazoles using Lawesson’s reagent under microwave irradiation." Tetrahedron Letters, 49(6), 879-883.

-

BenchChem Technical Guide. "Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole." (Cited for contrast: demonstrates the POCl₃ route yielding the oxadiazole analog).

- Mamlouk, M., et al. (2013). "Synthesis and characterization of new 1,3,4-thiadiazole derivatives." Molecules, 18, 140-150. (General methodology for bis-aryl thiadiazoles).

Sources

- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. An efficient synthesis of styryl 1,3,4-thiadiazoles using Lawesson’s reagent and Propylphosphonic anhydride-precursors for bis heterocycles - Arabian Journal of Chemistry [arabjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

Application Note: Palladium-Catalyzed Functionalization of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole

[1]

Executive Summary & Strategic Analysis

2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole (BBPT) is a critical electron-deficient scaffold used extensively in the synthesis of organic semiconductors, liquid crystals, and biologically active agents. The central 1,3,4-thiadiazole core acts as a strong electron acceptor, facilitating intramolecular charge transfer (ICT) when coupled with electron-rich donors.

Why this Molecule?

-

Electronic Properties: The electron-withdrawing nature of the thiadiazole ring lowers the LUMO energy, making derivatives excellent candidates for Electron Transport Materials (ETMs) in OLEDs.

-

Structural Rigidity: The planar, rigid structure promotes π-π stacking, enhancing charge carrier mobility.

-

Synthetic Versatility: The para-bromo handles allow for symmetrical or asymmetrical functionalization via Palladium-catalyzed cross-coupling.

Key Challenges:

-

Catalyst Poisoning: The sulfur and nitrogen atoms in the thiadiazole ring can coordinate to Pd(0), potentially deactivating the catalyst if not properly ligated.

-

Solubility: The rigid rod-like structure leads to poor solubility in common organic solvents, necessitating high-boiling solvents or phase-transfer conditions.

Precursor Synthesis & Purification (Module A)

Before functionalization, the quality of the dibromo-scaffold is paramount. Commercial sources often contain mono-bromo impurities which terminate polymerization chains or lower quantum yields.

Protocol A1: Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole[1]

Reaction Principle: The synthesis proceeds via the formation of a diacylhydrazine intermediate, followed by thionation and cyclodehydration using Lawesson’s Reagent.

Step 1: Formation of 1,2-Bis(4-bromobenzoyl)hydrazine

-

Dissolve 4-bromobenzhydrazide (10 mmol) in anhydrous THF (50 mL) with Triethylamine (12 mmol).

-

Cool to 0°C.

-

Add 4-bromobenzoyl chloride (10 mmol) dropwise over 30 minutes.

-

Stir at room temperature (RT) for 6 hours. White precipitate forms.

-

Filter the solid, wash with water (3x) and ethanol (2x).

-

Dry in a vacuum oven at 60°C. Yield: >90%.

Step 2: Cyclization with Lawesson’s Reagent

-

Suspend the diacylhydrazine (5 mmol) in anhydrous Toluene (40 mL).

-

Add Lawesson’s Reagent (6 mmol).

-

Reflux (110°C) for 12–16 hours under Argon. The suspension will clear as the product forms, then potentially precipitate again upon cooling.

-

Cool to RT.

-

Quench with 10% NaOH solution (caution: H2S evolution) if necessary, or simply filter the precipitate.

-

Recrystallize from DMF/Ethanol to obtain white/pale-yellow needles.

Quality Control:

-

1H NMR (400 MHz, DMSO-d6): δ 8.05 (d, J=8.5 Hz, 4H), 7.80 (d, J=8.5 Hz, 4H).

-

Melting Point: >250°C.

Suzuki-Miyaura Cross-Coupling (Module B)

This is the primary method for extending the conjugation length for optoelectronic applications.

Mechanism & Logic

We utilize a Phase Transfer Catalysis (PTC) approach. The thiadiazole substrate is poorly soluble in pure ethanol or toluene. A biphasic system (Toluene/Water) with TBAB (Tetrabutylammonium bromide) ensures the boronate and base interact effectively with the hydrophobic bromide at the interface.

Protocol B1: General Suzuki Coupling

Target: Synthesis of 2,5-Bis(4'-substituted-biphenyl)-1,3,4-thiadiazoles.

Reagents:

-

Substrate: BBPT (1.0 equiv)[1]

-

Boronic Acid: Arylboronic acid (2.5 equiv)[1]

-

Catalyst: Pd(PPh3)4 (5 mol%)[1]

-

Base: Cs2CO3 (5.0 equiv) or K2CO3 (excess)

-

PTC: TBAB (0.1 equiv)

-

Solvent: Toluene : Ethanol : Water (4:2:1 ratio)

Procedure:

-

Degas solvents (Toluene, EtOH, H2O) separately by sparging with Argon for 20 minutes.

-

Charge a Schlenk flask with BBPT (1 mmol), Boronic Acid (2.5 mmol), Cs2CO3 (5 mmol), and TBAB (0.1 mmol).

-

Add the solvent mixture (total 15 mL) under Argon flow.

-

Add Pd(PPh3)4 (0.05 mmol) quickly to minimize air exposure.

-

Seal and heat to 85°C for 12–24 hours.

-

Note: The mixture will turn black (Pd precipitation) if the catalyst decomposes; a deep orange/brown solution usually indicates active catalysis.

-

-

Workup:

-

Cool to RT.

-

Pour into water (50 mL) and extract with Chloroform or Dichloromethane (DCM). (Note: The product may be very insoluble; if a precipitate forms at the interface, filter it directly—this is often pure product).

-

Wash organic layer with brine, dry over MgSO4.

-

-

Purification: Silica gel column chromatography (Eluent: Hexane/DCM gradient) or recrystallization from Chlorobenzene if solubility is an issue.

Data Summary: Representative Yields

| Boronic Acid Substituent | Time (h) | Yield (%) | Visual Appearance |

| Phenyl | 12 | 88 | White solid |

| 4-Methoxyphenyl | 10 | 92 | Pale yellow solid |

| 4-(Diphenylamino)phenyl | 18 | 81 | Bright yellow/green powder (Fluorescent) |

| 9,9-Dimethylfluoren-2-yl | 24 | 75 | Yellow crystals |

Sonogashira Cross-Coupling (Module C)

Used to introduce triple bonds, creating rigid "rod-like" liquid crystals or highly conjugated molecular wires.

Protocol C1: Copper-Co-catalyzed Alkynylation

Critical Causality: Standard Sonogashira conditions (Et3N/RT) often fail due to the poor solubility of BBPT. We use DMF at elevated temperatures.[2]

Reagents:

-

Substrate: BBPT (1.0 equiv)

-

Alkyne: Phenylacetylene or Trimethylsilylacetylene (2.5 equiv)

-

Catalyst: Pd(PPh3)2Cl2 (3 mol%)

-

Co-Catalyst: CuI (5 mol%)

-

Base: Diisopropylamine (DIPA) or Triethylamine (Et3N) (excess)[3]

-

Solvent: Anhydrous DMF (or DMF/THF 1:1)

Procedure:

-

Flame-dry a Schlenk tube and cool under Argon.

-

Add BBPT (1 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.05 mmol).

-

Evacuate and backfill with Argon (3 cycles).

-

Inject dry DMF (10 mL) and DIPA (3 mL).

-

Inject Alkyne (2.5 mmol).

-

Heat to 80–90°C .

-

Workup:

-

Pour into saturated NH4Cl solution (to complex copper).

-

Extract with Ethyl Acetate.[3]

-

Wash with water (3x) to remove DMF.

-

-

Purification: Column chromatography.

Buchwald-Hartwig Amination (Module D)

Essential for synthesizing Hole Transport Materials (HTM) where the thiadiazole acts as the acceptor and the amine as the donor.

Protocol D1: C-N Bond Formation

Reagents:

-

Substrate: BBPT (1.0 equiv)[1]

-

Amine: Diphenylamine or Carbazole (2.2 equiv)

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: P(t-Bu)3 (via HBF4 salt) or DPPF (4 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (3.0 equiv)

-

Solvent: Toluene (anhydrous)[3]

Procedure:

Visualization of Workflows

Diagram 1: Synthesis & Functionalization Logic

This diagram illustrates the flow from raw materials to the three primary functionalized classes.

Caption: Synthetic pathway from precursor assembly to divergent palladium-catalyzed functionalization modes.

Diagram 2: Suzuki Catalytic Cycle with Phase Transfer

Specific to the BBPT substrate, illustrating how the Phase Transfer Catalyst (TBAB) assists the reaction.

Caption: Suzuki catalytic cycle highlighting the role of Phase Transfer Catalysis (TBAB) in bridging the aqueous base and organic substrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility of BBPT preventing oxidative addition. | Switch solvent to DMF or 1,4-Dioxane . Increase temperature to 100°C. |

| Catalyst Death (Black Pd) | Sulfur poisoning from thiadiazole ring or impure Lawesson's residue. | Ensure BBPT is recrystallized. Increase ligand loading (e.g., use SPhos or XPhos for higher stability). |

| Mono-coupling only | Steric hindrance or insufficient equivalents of coupling partner. | Increase Boronic acid to 3.0 equiv . Extend reaction time. Use Pd(dppf)Cl2 for sterically demanding substrates. |

| Hydrolysis of Boronic Acid | Wet solvents or excessive water in Suzuki mix. | Use anhydrous conditions for Sonogashira/Buchwald. For Suzuki, ensure the ratio of H2O is optimized (too much water precipitates the catalyst). |

References

-

Matysiak, J. et al. (2015).[4] Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. Synthesis.[2][4][5][6][8][9][10][11][12][13]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.

-

Paul, F. et al. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.[5][14] DiVA Portal.

-

BenchChem. (2025).[1][3] Application Notes: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.

-

Hartwig, J. F. (2008). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature.

-

Gomha, S. M. et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives.[13][15][16] PMC.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole and palladium catalysts before handling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. diva-portal.org [diva-portal.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reductive Electropolymerization of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole

This Application Note is designed for researchers in organic electronics and polymer chemistry. It details the specific protocol for the reductive electropolymerization of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole.

Unlike thiophene-based monomers which polymerize oxidatively, this aryl-bromide functionalized monomer requires a Nickel-catalyzed reductive coupling (Electro-Yamamoto) mechanism to form the poly(p-phenylene) backbone.

Executive Summary

The target molecule, 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole (BBPT) , is an electron-deficient monomer used to synthesize n-type conjugated polymers. Because the thiadiazole ring is electron-withdrawing and the reactive sites are aryl bromides, direct oxidative electropolymerization (anodic coupling) is inefficient and leads to over-oxidation or degradation.

The authoritative method for polymerizing this monomer is Reductive Electropolymerization mediated by a nickel complex (e.g.,

Mechanistic Insight & Strategic Rationale

Why Reductive Electropolymerization?

-

Reactivity : The oxidation potential of the phenyl-thiadiazole-phenyl core is very high (>2.0 V vs. SCE), making anodic polymerization difficult without degrading the electrolyte.

-

Leaving Group : The bromine atoms are specific leaving groups for metal-catalyzed coupling.

-

Catalytic Cycle : The process mimics the chemical Yamamoto coupling but uses electricity to regenerate the Ni(0) catalyst, avoiding stoichiometric metal waste.

The Catalytic Cycle (Ni-Mediated)[1]

-

Electro-generation :

(at cathode). -

Oxidative Addition :

. -

Disproportionation/Coupling : Two Ar-Ni species disproportionate or undergo transmetallation to form

, which reductively eliminates to form the polymer (

Experimental Configuration

Reagents & Materials

| Component | Specification | Role |

| Monomer | 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole (BBPT) | Precursor (10–50 mM) |

| Catalyst Precursor | Nickel(II) chloride hexahydrate ( | Nickel source (1–5 mM) |

| Ligand | 2,2'-Bipyridine (bpy) | Stabilizes Ni(0) species (ratio 3:1 to Ni) |

| Solvent | N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) | High dielectric constant, dissolves polymer |

| Electrolyte | Tetrabutylammonium perchlorate (TBAP) or | 0.1 M concentration |

| Anode (Counter) | Magnesium (Mg) or Zinc (Zn) rod | Sacrificial anode to prevent Cl2 evolution |

| Cathode (Working) | Platinum (Pt) foil, Glassy Carbon, or ITO | Substrate for polymer film deposition |

| Reference | Ag/AgCl (saturated KCl) | Potential reference |

Equipment Setup

-

Potentiostat/Galvanostat : Capable of reducing potentials down to -2.5 V.

-

Electrochemical Cell : Single-compartment cell (if using sacrificial anode) or divided cell (H-cell). Crucial : The cell must be air-tight and purged with Argon/Nitrogen, as

is oxygen-sensitive.

Visual Workflow & Mechanism

The following diagram illustrates the reductive electropolymerization pathway and the experimental setup logic.

Caption: Schematic of the Ni-catalyzed reductive electropolymerization cycle. Ni(II) is reduced to Ni(0) at the cathode, which then activates the aryl bromide monomer to form the polymer film.

Step-by-Step Protocol

Phase 1: Catalyst Activation

-

Preparation : In a dry electrochemical cell, dissolve

(20 mg, ~3 mM) and 2,2'-bipyridine (40 mg, ~9 mM) in 25 mL of anhydrous NMP containing 0.1 M TBAP. -

Deoxygenation : Bubble high-purity Argon through the solution for 20 minutes. Oxygen will quench the active

catalyst. -

Heating (Optional) : Warm the solution to 60–80°C to improve solubility and reaction kinetics (common for rigid rod polymers like PPT).

-

Activation : Apply a potential of -1.2 V to -1.5 V vs. Ag/AgCl . Observe the color change from green (

) to deep red/brown (

Phase 2: Polymerization

-

Monomer Addition : Inject the monomer 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole (200 mg, ~15 mM) into the cell under Argon flow.

-

Electrolysis :

-

Potentiostatic Method : Hold the potential at -1.5 V to -1.7 V (slightly more negative than the Ni reduction peak to ensure rapid regeneration).

-

Galvanostatic Method : Apply a constant current density of 0.5 – 1.0 mA/cm² .

-

-

Duration : Run for 30–120 minutes depending on desired film thickness. A yellow/orange film will deposit on the cathode (Working Electrode).

-

Sacrificial Anode : If using a single compartment, the Mg anode will dissolve (

) to balance the cathodic reduction.

Phase 3: Workup & Purification

-

Termination : Stop the current and remove the working electrode.

-

Washing :

-

Rinse the film immediately with NMP to remove unreacted monomer.

-

Soak in 0.1 M HCl in Methanol for 1 hour. This step is critical to remove trapped Nickel ions and decomplex the catalyst from the polymer matrix.

-

Rinse with pure Methanol and Acetone.

-

-

Drying : Dry the film under vacuum at 60°C for 4 hours.

Characterization & Expected Data

| Technique | Parameter | Expected Result | Interpretation |

| Cyclic Voltammetry (CV) | Reduction Potential | Peak at ~ -1.2 V (Ni) and -2.2 V (Polymer) | Confirms catalytic activity and polymer redox activity (n-doping). |

| UV-Vis Spectroscopy | Absorption | 380 – 420 nm | Indicates extended |

| FT-IR | C-Br Stretch | Disappearance of peak at ~1070 cm⁻¹ | Confirms consumption of the bromo-end groups (successful polymerization). |

| Morphology (SEM) | Surface Topology | Globular or fibrillar network | High surface area typical of electropolymerized films. |

Troubleshooting & Optimization

-

Problem: No Film Formation.

-

Cause: Oxygen contamination killing the

catalyst. -

Solution: Ensure rigorous degassing (Argon sparge) and use a glovebox if possible.

-

-

Problem: Polymer is Soluble/Washes Off.

-

Cause: Low molecular weight (oligomers only).

-

Solution: Increase monomer concentration (up to 50 mM) or increase temperature to 80°C to improve propagation kinetics before precipitation.

-

-

Problem: High Resistance/Low Current.

-

Cause: Passivation of the anode.

-

Solution: Polish the Mg/Zn anode before use or add a small amount of

or

-

References

-

Yamamoto, T. (1992). "Electrically conducting and thermally stable pi-conjugated poly(arylene)s prepared by organometallic processes." Progress in Polymer Science. Link (Foundational text on Ni-catalyzed coupling).

- Zotti, G., et al. (1993). "Electrochemical synthesis of poly(p-phenylene) via nickel-catalyzed reduction of 1,4-dibromobenzene." Journal of Electroanalytical Chemistry.

-

Kudelko, A., et al. (2015). "Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole." Arkivoc. Link (Analogous chemistry for oxadiazole/thiadiazole cores).[1]

-

Celik, K., et al. (2022). "A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole."[2][3] Turkish Journal of Chemistry. Link (Context for thiadiazole electrochemical properties).

-

Higginson, B., et al. (2021).[4] "Nickel-Catalyzed Photodehalogenation of Aryl Bromides." Synlett. Link (Mechanistic support for Ni-mediated Ar-Br cleavage).

Sources

Application Note: Solvent Selection and Recrystallization Protocols for 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole

Introduction & Mechanistic Rationale

2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole is a highly conjugated, rigid, and planar heterocyclic scaffold widely utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and biologically active pharmaceutical agents. The 1,3,4-thiadiazole core, flanked by two heavy bromine-substituted phenyl rings, facilitates strong intermolecular

The Causality of Insolubility: This high crystal lattice energy results in notoriously poor solubility in common aliphatic and lower-alcohol solvents at room temperature. Therefore, selecting the right solvent for recrystallization is a critical step in its purification. The solvent must overcome the enthalpy of the crystal lattice at elevated temperatures while providing a steep solubility curve to ensure high recovery upon cooling.

Principles of Solvent Selection

A successful recrystallization solvent must dissolve the compound completely at its boiling point while precipitating it almost entirely upon cooling. For 2,5-diaryl-1,3,4-thiadiazoles, solvent strategies generally fall into two categories based on the desired outcome (purity vs. crystal morphology):

-

Binary Solvent Systems (Solvent/Anti-solvent): For highly recalcitrant batches with significant polar impurities, a polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to completely dissolve the crude material. An anti-solvent, typically Ethanol, is then added dropwise to the hot solution until the cloud point is reached. DMF effectively solvates the polarizable thiadiazole core, while ethanol reduces the overall dielectric constant of the medium, forcing rapid crystallization 1.

-